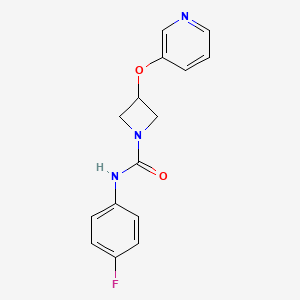
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as 4-FPPA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. 4-FPPA is a member of the azetidine-1-carboxamide family of compounds and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been studied for its potential applications in a range of scientific research areas. It has been found to have antipsychotic effects in animal models and may be a potential therapeutic agent for schizophrenia. N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been used to study the pharmacological actions of other compounds, such as the serotonin 5-HT2A receptor antagonist ketanserin.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is not yet fully understood. However, it is believed to interact with a range of neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. It is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been found to bind to the sigma-1 receptor, which is involved in the regulation of neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to reduce levels of glutamate and dopamine in the brain, which can lead to a reduction in anxiety and an improvement in mood. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been found to reduce levels of the stress hormone cortisol in animal models. This can lead to a reduction in stress and an improvement in overall wellbeing.
実験室実験の利点と制限
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a range of concentrations. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a potent compound and should be used with caution in laboratory settings.
将来の方向性
There are a number of potential future directions for N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide research. One potential direction is to further explore its potential therapeutic applications in mental health disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the pharmacological actions of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide at different receptors, such as the sigma-1 receptor. Finally, further research could be conducted to explore the potential of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide as a potential therapeutic agent for other diseases, such as Parkinson’s disease.
合成法
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can be synthesized from 4-fluorophenyl pyridine-3-carboxylic acid and ethyl azetidine-1-carboxylate. The reaction is performed in a solvent such as dichloromethane and is catalyzed by a strong base such as sodium hydride. The reaction is then subjected to a workup procedure to yield the desired product.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-11-3-5-12(6-4-11)18-15(20)19-9-14(10-19)21-13-2-1-7-17-8-13/h1-8,14H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSHOSYQVRXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=C(C=C2)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6430074.png)
![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430107.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)

![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)
![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)